p-Hydroxybenzylpiperazine
Overview
Description
P-Hydroxybenzylpiperazine is a chemical compound with the molecular formula C11H16N2O . It is also known as 4-(1-Piperazinylmethyl)phenol .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound could be one, has been explored in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a piperazine ring via a methylene bridge, with a hydroxyl group attached to the benzene ring .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions such as cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The molecular formula of this compound is C11H16N2O, and it has an average mass of 192.258 Da .Scientific Research Applications
Biodegradation of Atrazine in Transgenic Plants
The biodegradation of atrazine, a widely used herbicide, can be catalyzed by p-atzA, a modified bacterial gene. Transgenic plants expressing this gene can dechlorinate atrazine to hydroxyatrazine, aiding in phytoremediation of contaminated soils. (Wang et al., 2005).
Photometric Assay of Dopamine-β-Hydroxylase Activity
In clinical studies, including pediatrics, the enzymatic conversion of tyramine to octopamine involves p-hydroxybenzylpiperazine. This process can be measured photometrically for its utility in human blood. (Nagatsu & Udenfriend, 1972).
Antioxidation and GABAergic Neuromodulation
4-Hydroxybenzaldehyde, an analogue of p-hydroxybenzyl alcohol, shows promise in antioxidation and GABAergic neuromodulation in the brain. This contributes to its antiepileptic and anticonvulsive activities, suggesting a potential therapeutic role. (Ha et al., 2000).
Oxidative Removal in Chemical Synthesis
The oxidative removal of N-(p-methoxybenzyl) groups on diketopiperazine skeletons using ceric ammonium nitrate demonstrates an efficient method in chemical synthesis, preserving certain structural elements while modifying others. (Yoshimura et al., 1983).
Development of Histamine H3 Receptor Antagonists
Research on ketopiperazines, including structures related to this compound, has led to the development of potent histamine H3 receptor antagonists. These compounds show potential in pharmacokinetics and selectivity for therapeutic applications. (Procopiou et al., 2007).
Enzyme-based Atrazine Detoxification
Enzyme-based technologies using fusion proteins that dechlorinate atrazine to hydroxyatrazine represent a novel approach for treating atrazine-contaminated water, demonstrating the environmental application of these enzymes. (Kauffmann et al., 2000).
Anti-inflammatory Activities of Hydroxybenzyl Alcohol
The development of a new biodegradable peroxalate copolymer, incorporating p-hydroxybenzyl alcohol, shows significant anti-inflammatory effects. This copolymer can release active compounds during degradation, suggesting applications in treating inflammatory diseases. (Park et al., 2010).
Future Directions
Mechanism of Action
Target of Action
p-Hydroxybenzylpiperazine, also known as 4-(Piperazin-1-ylmethyl)phenol, is a member of the class of piperazines It’s known that piperazine-based compounds often interact with various receptors and enzymes, enhancing their pharmacological and pharmacokinetic profiles .
Mode of Action
Piperazine molecules generally work by serving as hydrogen bond donors/acceptors, tuning the interactions with receptors . This interaction leads to various changes in the cellular environment, depending on the specific targets involved.
Biochemical Pathways
Piperazine-based compounds are known to influence a variety of biochemical processes, but the specific pathways depend on the exact structure and functional groups of the compound .
Pharmacokinetics
It’s known that the presence of nitrogen atoms in piperazine compounds generally improves water solubility and bioavailability , which are crucial factors for the compound’s pharmacokinetic profile.
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that piperazine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(Piperazin-1-ylmethyl)phenol is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Future studies could explore the enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies could explore any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRXJITXJZQWPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600965 | |
Record name | 4-[(Piperazin-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75341-33-2 | |
Record name | p-Hydroxybenzylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075341332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(Piperazin-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXYBENZYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0195Y9G48E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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